molecular formula C12H16O2 B010827 Dodeca-4,6-diynoic acid CAS No. 100256-61-9

Dodeca-4,6-diynoic acid

Cat. No. B010827
M. Wt: 192.25 g/mol
InChI Key: OFGJNRXCKRRARM-UHFFFAOYSA-N
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Description

Dodeca-4,6-diynoic acid is a type of alkamide, which are natural products formed by connecting straight-chain, mostly unsaturated, aliphatic acids with various amines by an amide linkage . More than 300 derivatives are known from eight plant families consisting of various combinations of 200 acids with 23 amines .


Synthesis Analysis

Alkamides are derived from C18 oleic acid. The acid parts are modified either by chain elongations to C28 or by oxidative shortenings to C4 acid residues . Substrate and regiospecific desaturases and acetylenases are responsible for their characteristic patterns of unsaturation . Amine parts are derived from various amino acids by decarboxylation .


Molecular Structure Analysis

The molecular structure of Dodeca-4,6-diynoic acid contains total 33 bond(s); 13 non-H bond(s), 3 multiple bond(s), 8 rotatable bond(s), 3 double bond(s), 1 carboxylic acid(s) (aliphatic), and 1 hydroxyl group(s) .


Chemical Reactions Analysis

Alkamides with unsaturated acid parts are grouped into compounds with purely olefinic patterns and those with olefinic and acetylenic linkages . Position and stereochemistry of the double bonds are essential for the different qualities of the pungent taste .


Physical And Chemical Properties Analysis

The molecular formula of Dodeca-4,6-diynoic acid is C16 H29 N O and its molecular weight is 251.41 .

Scientific Research Applications

  • Bioavailability and Pharmacological Effects : A study by Wölkart et al. (2009) found that Dodeca-2E,4E,8E,10E/Z-tetraenoic acid isobutylamides exhibit high bioavailability after intravenous and oral doses in rats. This suggests potential for immune-modulating activities and effects on cannabinoid receptors (Wölkart et al., 2009).

  • Thermal Energy Storage : Research by Desgrosseilliers et al. (2013) investigated Dodecanoic acid for its melting transition and potential use in thermal energy storage, particularly in solar thermal applications (Desgrosseilliers et al., 2013).

  • Antimicrobial Activity : Avato et al. (1997) demonstrated that polyacetylenes from Bellis perennis essential oils, including deca-4,6-diynoic acid and deca-4,6-diynoic-1,10-dioic acid, exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria (Avato et al., 1997).

  • Sustainable Production of Nylon-6,12 : A study by Funk et al. (2017) showed that Candida tropicalis can produce dodecanedioic acid from low-cost plant-oil derivatives, offering a greener and more renewable production method for nylon-6,12 (Funk et al., 2017).

  • Pharmacological Effects of Echinacea Compounds : Raduner et al. (2007) studied the CB2-binding N-alkyl amides from Echinacea and found that undeca-2E-ene-8,10-diynoic acid isobutylamide does not form micelles, which is significant in determining their pharmacological effects (Raduner et al., 2007).

  • Drug-Delivery Platforms for Boron Neutron Capture Therapy : Thomas and Hawthorne (2001) discussed the potential of Dodeca(carboranyl)-substituted closomers as drug-delivery platforms for boron neutron capture therapy (BNCT), highlighting a novel application in medicinal chemistry (Thomas & Hawthorne, 2001).

  • Anti-Inflammatory Activity : Chen et al. (2005) discovered that new alkamides from Echinacea roots, which may include derivatives of dodeca-4,6-diynoic acid, exhibit potential anti-inflammatory activity by inhibiting macrophage activation (Chen et al., 2005).

properties

IUPAC Name

dodeca-4,6-diynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-5,10-11H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGJNRXCKRRARM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#CC#CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50639864
Record name Dodeca-4,6-diynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50639864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dodeca-4,6-diynoic acid

CAS RN

100256-61-9
Record name Dodeca-4,6-diynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50639864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Meisters, PC Wailes - Australian Journal of Chemistry, 1960 - CSIRO Publishing
Two of the stereoisomers of hexadeca-2,4,8,10-tetraenoic acid, namely the trans-2,trans-4,trans-8,cis-l0-, and the trans-2,trans-4,cis-8,cis-10-isomers, have been synthesized. The …
Number of citations: 9 www.publish.csiro.au
FD Gunstone, PJ Sykes - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
NATURAL long-chain polyethenoid acids of lipid origin are mainly of the methyleneinterrupted type, Le., acids such as linoleic, linolenic, and arachidonic, having one methylene group …
Number of citations: 16 pubs.rsc.org
R Liffmann, M Homberger, M Mennicken… - RSC …, 2015 - pubs.rsc.org
A new diacetylene containing photopolymerizable ligand molecule was developed, and tailored for applications in nanoelectronic devices based on gold nanoparticles. This ligand …
Number of citations: 11 pubs.rsc.org

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